molecular formula C13H14N2O2S B13412399 N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide CAS No. 6649-36-1

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide

Cat. No.: B13412399
CAS No.: 6649-36-1
M. Wt: 262.33 g/mol
InChI Key: KSMULDOXJNPNBD-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is a specialized organic compound with the molecular formula C 13 H 14 N 2 O 2 S and a molecular weight of 262.327 g/mol . It is identified by its unique CAS Registry Number, 6649-36-1, and other identifiers including EINECS 229-668-3 and ZINC01104919 . This reagent belongs to the class of thiazolidine derivatives, which are structures of significant interest in medicinal and pharmaceutical research due to their diverse biological activities. Scientific literature indicates that thiazolidine derivatives are recognized for their antidiabetic and antibacterial properties . Furthermore, specific (Z)-2-(4-oxothiazolidin-2-ylidene)acetamide analogs have been found effective in preclinical anticonvulsant evaluations . The Z conformation about the exocyclic carbon-carbon double bond is a key structural feature observed in related compounds, which favors specific intramolecular interactions and influences the compound's solid-state structure and potential reactivity . Researchers value this compound and its analogs as key intermediates or target molecules in the synthesis and development of new bioactive agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6649-36-1

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(3-phenacyl-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

KSMULDOXJNPNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reactions

The synthesis begins with the preparation of 2-cyano-3-mercapto-3-phenylaminoacrylamides . These are obtained via the reaction of phenylisothiocyanate with cyanacetamide, following procedures similar to those described in recent studies. The key intermediate, 2-cyano-3-mercapto-3-phenylaminoacrylamide , serves as the precursor for subsequent cyclization reactions.

Formation of Thiazolidine Ring

The core step involves cyclization of the mercaptoacrylamide intermediate with suitable reagents to form the thiazolidine ring . This is achieved via refluxing with chloroacetic acid derivatives or phenacyl bromides in ethanol, which facilitates the formation of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides .

Reaction scheme:

2-cyano-3-mercapto-3-phenylaminoacrylamide + chloroacetic acid derivatives → cyclization → 2-(4-oxo-thiazolidin-2-ylidene)-acetamide

Functionalization with Aromatic Aldehydes

The methylene group at position 5 of the thiazolidine ring exhibits activity and reacts with aromatic aldehydes to produce arylidene derivatives . This condensation is performed under reflux in acetic acid with sodium acetate, yielding compounds such as N-[3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide .

Specific Synthetic Protocols

Refluxing of Mercaptoacrylamide with Chloroacetic Acid Derivatives

  • Reagents:

    • 2-cyano-3-mercapto-3-phenylaminoacrylamide (2.5 mmol)
    • Chloroacetic acid derivatives (2.5 mmol)
    • Ethanol (10 mL)
    • Pyridine (0.2 mL)
  • Procedure:

    • Mix reagents in ethanol and reflux for 3 hours.
    • Cool the mixture, filter the precipitate.
    • Wash with ethanol, dry, and recrystallize from ethanol-DMF.
  • Outcome:

    • Formation of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides with yields around 77-83%.

Condensation with Aromatic Aldehydes

  • Reagents:

    • The synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamide (2.5 mmol)
    • Aromatic aldehyde (2.5 mmol)
    • Sodium acetate (0.2 g)
    • Acetic acid (10 mL)
  • Procedure:

    • Reflux the mixture for 3 hours.
    • Filter, wash, and crystallize.
  • Result:

    • Formation of arylidene derivatives such as This compound .

Data Tables Summarizing Preparation Outcomes

Step Reagents Conditions Yield (%) Melting Point (°C) Characterization Techniques
1 2-cyano-3-mercapto-3-phenylaminoacrylamide + chloroacetic acid derivatives Reflux in ethanol 77-83 216-222 1H NMR, MS, Elemental Analysis
2 Thiazolidine derivative + aromatic aldehyde Reflux in acetic acid 75-90 >270 1H NMR, MS, Elemental Analysis

Research Outcomes and Biological Relevance

Recent research indicates that these synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides exhibit promising antimicrobial activities, especially against bacterial strains like Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications at the aromatic ring and the thiazolidine core influence biological efficacy.

Notes on Reaction Mechanisms and Optimization

  • The cyclization process involves nucleophilic attack of the thiol group on the electrophilic carbon of the chloroacetic acid derivative.
  • Aromatic aldehyde condensation proceeds via Schiff base formation, stabilized by the conjugation within the thiazolidine ring.
  • Reaction conditions such as reflux temperature, solvent choice, and reagent molar ratios critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone/Thiazole Moieties

2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structure: Features a trimethoxybenzylidene-substituted thiazolidinone linked to a trifluoromethylphenyl acetamide.
  • Properties : High yield (89%), melting point 160–161°C, and distinct spectroscopic signatures (e.g., δ 3.73 ppm for CH3 in $^1$H-NMR) .
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to Levamisole’s phenyl group.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
  • Structure : Rhodanine core with a benzylidene substituent and 2-methylphenyl acetamide.
  • Properties : Synthesized via efficient protocols; characterized by IR, NMR, and mass spectrometry .
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
  • Structure: Contains a sulfonyl group and phenylimino substituent on the thiazolidinone ring.
  • Properties : The sulfonyl group increases electron-withdrawing effects, altering reactivity and solubility compared to Levamisole .

Quinazolinone and Indole Derivatives

N-(Substituted) Thioacetamide Quinazolinones
  • Examples: Compounds 5–10 in feature sulfamoylphenyl-quinazolinone cores with varying aryl acetamide substituents.
  • Properties : Melting points range from 170.5°C to 315.5°C, with yields between 68% and 91% .
  • Key Differences : The sulfamoyl group enhances hydrogen-bonding capacity, improving target affinity but reducing solubility compared to Levamisole.
2-Oxoindoline Derivatives
  • Examples : Compounds in (e.g., 2, 15, IK) incorporate indole or naphthalene moieties.
  • Properties : Structural diversity (e.g., triazole or coumarin substituents) broadens biological activity, such as kinase or protease inhibition .

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility
  • Levamisole : Lower melting point (~100–150°C inferred from analogues) suggests moderate intermolecular forces.
  • Sulfonamide Derivatives : Higher melting points (e.g., 315.5°C for compound 8) indicate strong hydrogen bonding .
  • Trimethoxybenzylidene Analogues : Moderate m.p. (160–161°C) reflects balanced lipophilicity and crystallinity .

Biological Activity

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide, a compound with the chemical formula C13H14N2O2S and CAS number 6649-36-1, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinylidene structure, characterized by a phenylethyl group that enhances its biological activity. Its molecular weight is approximately 262.33 g/mol, with a density of 1.25 g/cm³ and a boiling point of 429.7°C at 760 mmHg .

PropertyValue
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Density1.25 g/cm³
Boiling Point429.7°C
CAS Number6649-36-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Studies suggest that it may inhibit specific cancer cell lines through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, modulating their activities to influence cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential for further development as an anticancer drug .
  • Comparative Efficacy : When compared to other thiazolidine derivatives, this compound has shown superior activity in inhibiting tumor growth in specific models, highlighting its unique structural advantages .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidine compounds exhibit antimicrobial properties against various bacterial and fungal pathogens .
    • For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against certain pathogens .
  • Antifungal Potential : Research has also explored the fungicidal activity of thiazolidine derivatives, with some showing promising results against phytopathogenic fungi .
    • A notable compound exhibited an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani, indicating strong antifungal activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Techniques : The synthesis typically involves the reaction of thiazolidine derivatives with acetamides under controlled conditions to yield the target compound .
  • Biological Evaluation : In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of synthesized compounds, revealing a correlation between structural features and biological activity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide and related thiazolidinone derivatives?

  • Methodology :

  • Core formation : React 2-amino-thiazole derivatives with ketones or aldehydes under reflux conditions to form the thiazolidinone ring. For example, sodium azide (NaN₃) can be used in toluene:water (8:2) for azide substitution .
  • Functionalization : Introduce acetamide groups via nucleophilic acyl substitution. Chloroacetyl chloride is a common reagent for introducing chloroacetamide intermediates, followed by substitution with amines .
  • Purification : Monitor reactions by TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic methods are commonly employed to characterize thiazolidinone derivatives?

  • Techniques :

  • NMR (¹H, ¹³C) : Assigns proton environments (e.g., δ 2.14 ppm for acetyl groups) and carbon backbone .
  • IR Spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for thiazolidinone C=O) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI/APCI(+) for [M+H]⁺ peaks) .
    • Reference Databases : Cross-validate data with NIST Chemistry WebBook for acetamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) of thiazolidinone derivatives for antifungal activity?

  • Strategies :

  • Substituent Variation : Modify phenyl or alkyl groups at the 3-position of the thiazolidinone core to assess steric/electronic effects .
  • In vitro Assays : Test against Candida albicans or Aspergillus strains using broth microdilution (MIC values). Activity trends correlate with electron-withdrawing substituents enhancing antifungal potency .
  • Cytotoxicity Parallels : Compare antifungal efficacy with cytotoxicity in mammalian cells (e.g., lung cancer A549 cells) to identify selective derivatives .

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Approaches :

  • Assay Standardization : Control variables like cell line (e.g., leukemia HL-60 vs. K562), compound purity (>95%), and incubation time .
  • Data Normalization : Use reference compounds (e.g., fluconazole for antifungal studies) to calibrate activity thresholds .
  • Meta-Analysis : Cross-reference studies (e.g., Zhou et al. 2008 vs. Chandrappa et al. 2009) to identify cell-line-specific responses .

Q. How can reaction conditions be optimized to enhance synthetic yields?

  • Optimization Parameters :

  • Solvent Systems : Toluene:water (8:2) improves solubility of azide intermediates .
  • Reagent Ratios : Excess sodium azide (1.5 eq) ensures complete substitution .
  • Temperature/Time : Reflux for 5–7 hours minimizes side products (e.g., hydrolysis) .

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